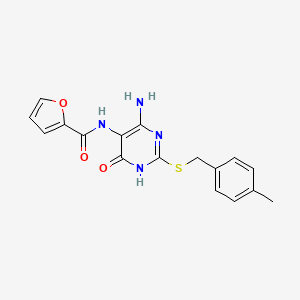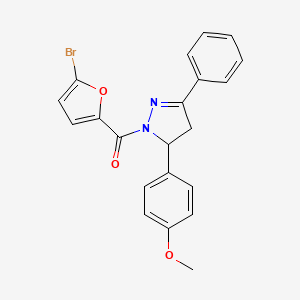
(5-bromofuran-2-yl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromofuran-2-yl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C21H17BrN2O3 and its molecular weight is 425.282. The purity is usually 95%.
BenchChem offers high-quality (5-bromofuran-2-yl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-bromofuran-2-yl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
TCMDC-123705 has been identified as a compound with potential antimalarial properties. The structure features a quinazolinedione core, which is known for a broad spectrum of biological activities, including antimalarial effects. The compound exhibits promising activity against Plasmodium falciparum and has been evaluated for its antimalarial activity .
Antiproliferative Activity
In addition to its antimalarial potential, TCMDC-123705 has shown antiproliferative activity against the MCF-7 cell line, which is a model for breast cancer. This suggests that the compound could be useful in cancer research, particularly in the development of treatments for breast cancer .
Protein Tyrosine Kinase Inhibition
Furan derivatives, which are part of TCMDC-123705’s structure, have been studied for their protein tyrosine kinase inhibitory activity. This activity is crucial because protein tyrosine kinases are involved in the regulation of various cellular functions, and their dysfunction can lead to cancer. Some derivatives have shown promising activity, which could be beneficial for designing new anticancer drugs .
Pharmacological Diversity
The quinazolinedione moiety present in TCMDC-123705 is associated with a diverse range of pharmacological activities. This includes antimicrobial, antihypertensive, antiviral, anti-inflammatory, and other effects. This diversity suggests that TCMDC-123705 could be a starting point for the development of a variety of pharmacological agents .
Lead Optimization for Drug Discovery
TCMDC-123705 serves as a lead compound in drug discovery, particularly in the rational design and optimization of new drugs. Its structure allows for modifications that can enhance its activity or reduce toxicity, making it a valuable compound in medicinal chemistry .
Enzyme Inhibition
Compounds with a furan moiety, like TCMDC-123705, have been investigated for their enzyme inhibitory properties. This includes inhibition of enzymes like protein tyrosine phosphatase 1B, which plays a role in regulating insulin signaling and is a target for diabetes treatment .
Antioxidative Properties
Bromophenols, which are part of TCMDC-123705’s structure, have antioxidative effects. Antioxidants are important for protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease .
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c1-26-16-9-7-15(8-10-16)18-13-17(14-5-3-2-4-6-14)23-24(18)21(25)19-11-12-20(22)27-19/h2-12,18H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECUJXKYKYTSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

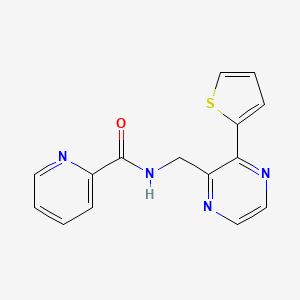
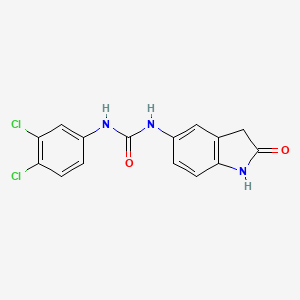
![4-Bromo-3-[(dimethylamino)sulfonyl]benzoic acid](/img/structure/B2849538.png)
![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine](/img/structure/B2849539.png)

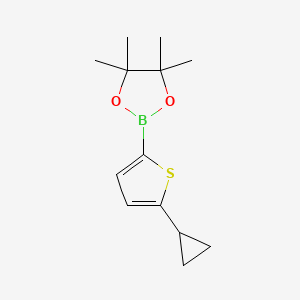
![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2849542.png)

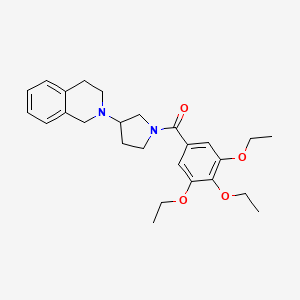

![N-[2-(4-ethoxyphenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2849549.png)
![2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2849552.png)
![1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2849553.png)
